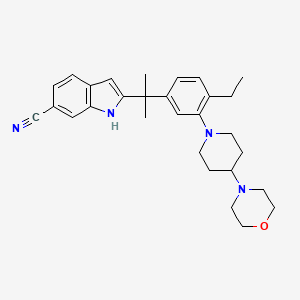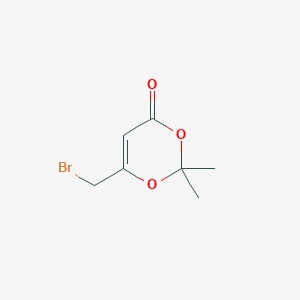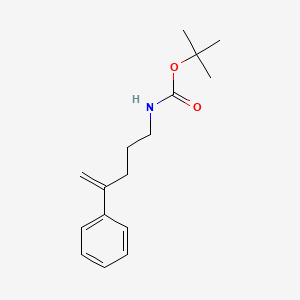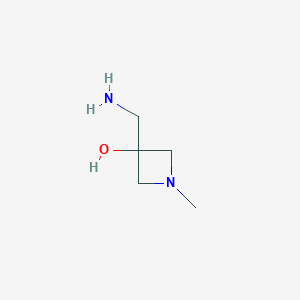![molecular formula C6H7N5 B12850240 Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/structure/B12850240.png)
Imidazo[5,1-f][1,2,4]triazine-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[5,1-f][1,2,4]triazine-2-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique fused ring structure, which includes both imidazole and triazine rings. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[5,1-f][1,2,4]triazine-2-methanamine typically involves the annulation of 2-amino-1,3,5-triazines with various ketones. One common method is the I2-mediated annulation, where electron-rich or electron-poor acetophenone and heterocycle ketones are functionalized with 2-amino-1,3,5-triazines . This method is straightforward and can be applied on a gram scale.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-f][1,2,4]triazine-2-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Imidazo[5,1-f][1,2,4]triazine-2-methanamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has shown potential as a therapeutic agent, particularly in cancer research.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[5,1-f][1,2,4]triazine-2-methanamine involves its interaction with specific molecular targets. For example, as an IGF-1R/IR inhibitor, the compound binds to these receptors and blocks their signaling pathways, which are crucial for cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and progression .
Comparison with Similar Compounds
Imidazo[5,1-f][1,2,4]triazine-2-methanamine can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,3,5]triazines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms within the rings.
Imidazo[2,1-b][1,3]thiazines: These compounds contain a sulfur atom in place of one of the nitrogen atoms, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the methanamine group, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H7N5 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
imidazo[5,1-f][1,2,4]triazin-2-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-1-6-9-3-5-2-8-4-11(5)10-6/h2-4H,1,7H2 |
InChI Key |
DICZAHSDJCMQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


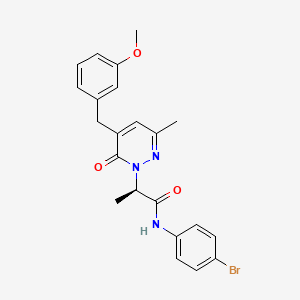

![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
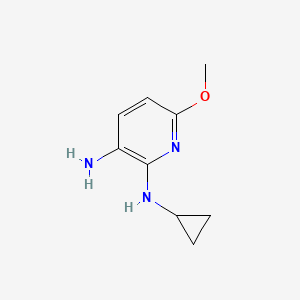

![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
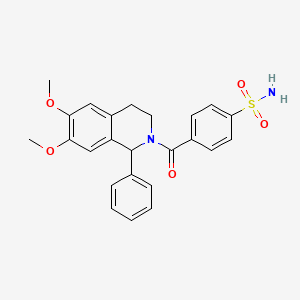
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
